molecular formula C11H16N4O B13350022 N'-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide

N'-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide

Cat. No.: B13350022
M. Wt: 220.27 g/mol
InChI Key: CPRFIMGSWVQIRV-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide is a compound that features a pyrrolidine ring, a pyridine ring, and an acetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but one common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds via C–C bond cleavage, which is promoted by I2 and TBHP under mild and metal-free conditions .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like hydrogen gas. The reaction conditions can vary, but they often involve specific solvents and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.

Scientific Research Applications

N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

Uniqueness

N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further study .

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N'-hydroxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanimidamide

InChI

InChI=1S/C11H16N4O/c12-11(14-16)8-15-6-2-4-10(15)9-3-1-5-13-7-9/h1,3,5,7,10,16H,2,4,6,8H2,(H2,12,14)

InChI Key

CPRFIMGSWVQIRV-UHFFFAOYSA-N

Isomeric SMILES

C1CC(N(C1)C/C(=N/O)/N)C2=CN=CC=C2

Canonical SMILES

C1CC(N(C1)CC(=NO)N)C2=CN=CC=C2

Origin of Product

United States

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